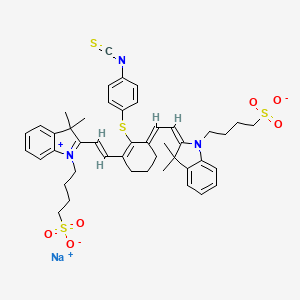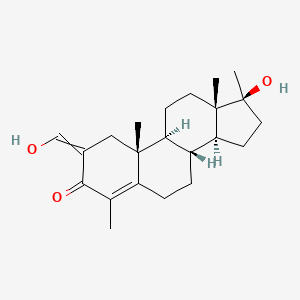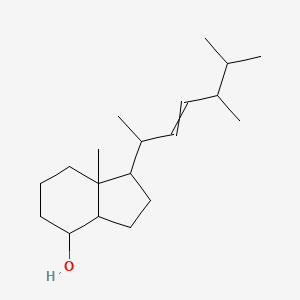
NIR-797 isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR-797 isothiocyanate is a near-infrared fluorescent dye . It is a cyanine dye used for labeling proteins .
Molecular Structure Analysis
The molecular formula of NIR-797 isothiocyanate is C45H50N3NaO6S4 . Its molecular weight is 880.2 g/mol . The structure of this compound includes an isothiocyanate moiety, which is used to link the reagent to proteins .Physical And Chemical Properties Analysis
NIR-797 isothiocyanate is a solid compound that is soluble in ethanol . Its molecular weight is 880.2 g/mol . The compound exhibits fluorescence with an excitation maximum at 795 nm and an emission maximum at 817 nm .Aplicaciones Científicas De Investigación
Fluorescence Labeling
NIR-797 isothiocyanate is a near-infrared fluorescent dye . It is often used for fluorescence labeling due to its excitation and emission wavelengths (λex 795 nm; λem 817 nm) in the near-infrared region . This makes it suitable for various applications in biological and chemical research.
Protein Labeling
This compound is particularly useful for protein labeling . The isothiocyanate group in NIR-797 can react with amine groups in proteins, forming a covalent bond. This allows researchers to track the movement and interactions of labeled proteins within cells .
Cell Structure Analysis
NIR-797 isothiocyanate can help researchers observe and analyze cell structures . The near-infrared fluorescence of this dye allows for clear imaging of cellular structures, providing valuable insights into cell morphology and organization .
Biomolecule Tracking
The dye is also used to track biomolecules . By labeling specific molecules with NIR-797 isothiocyanate, researchers can monitor their distribution and movement within cells or tissues .
Cell Function Evaluation
NIR-797 isothiocyanate can be used to evaluate cell functions . Changes in the fluorescence intensity or distribution of the dye can indicate alterations in cellular functions, such as signal transduction or metabolic activity .
Cell Type Distinguishing
This dye can also aid in distinguishing different cell types . Different cell types may exhibit distinct patterns of fluorescence when labeled with NIR-797 isothiocyanate, allowing for their identification and characterization .
Biomolecule Detection
NIR-797 isothiocyanate is used in the detection of biomolecules . The dye can be conjugated to antibodies or other detection reagents, enabling the visualization of specific biomolecules within complex biological samples .
Tissue Pathology Study
Lastly, NIR-797 isothiocyanate is used in the study of tissue pathology . The dye can highlight areas of disease or injury within tissues, aiding in the diagnosis and study of various pathological conditions .
Mecanismo De Acción
Target of Action
NIR-797 isothiocyanate is a near-infrared fluorescent dye . It is primarily used for labeling proteins , making proteins its primary target. Proteins play a crucial role in almost all biological processes, and their function depends on their physical shape. The ability to label proteins allows researchers to track their location and movement, providing valuable insights into protein function and interactions.
Mode of Action
The isothiocyanate group in NIR-797 isothiocyanate forms a covalent bond with the amino group in proteins, effectively labeling them . Once the proteins are labeled, the dye can be excited at a wavelength of 795nm, and it emits light at a wavelength of 817nm . This near-infrared fluorescence allows the labeled proteins to be detected and tracked.
Biochemical Pathways
The exact biochemical pathways affected by NIR-797 isothiocyanate would depend on the specific proteins being labeled. Instead, it allows for the visualization and tracking of proteins within these pathways .
Pharmacokinetics
It is known that the dye is soluble in ethanol , which could potentially affect its absorption and distribution. The dye is typically stored under desiccating conditions at -20°C , suggesting that it may be sensitive to moisture and temperature.
Result of Action
The primary result of NIR-797 isothiocyanate action is the successful labeling of proteins, which can then be visualized using near-infrared fluorescence . This allows researchers to track the movement and interactions of these proteins, providing valuable insights into their functions.
Action Environment
The action of NIR-797 isothiocyanate can be influenced by various environmental factors. For instance, the dye is sensitive to moisture and temperature, as indicated by its storage conditions . Additionally, the effectiveness of protein labeling can be influenced by the pH and ionic strength of the solution. The fluorescence of the dye, which is crucial for visualizing the labeled proteins, can also be affected by the local environment, including factors such as temperature, pH, and the presence of other fluorescent substances.
Propiedades
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBXUCJHTXMKS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50N3NaO6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NIR-797 isothiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)